molecular formula C13H7F2NO4 B6399830 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% CAS No. 1261950-27-9

3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6399830
CAS RN: 1261950-27-9
M. Wt: 279.19 g/mol
InChI Key: YXPYUCIGUFAABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% (3,4-DFPN) is a synthetic compound that has been used in various scientific research applications. 3,4-DFPN is a white to off-white crystalline solid with a melting point of around 100-103 degrees Celsius. It is soluble in both organic and aqueous solvents and is stable under standard laboratory conditions. 3,4-DFPN has a variety of uses in the scientific research field, including as a substrate in various biochemical and physiological studies and as a reagent in laboratory experiments.

Scientific Research Applications

3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including studies of enzyme kinetics and protein-protein interactions. It has also been used as a substrate in various biochemical and physiological studies, as well as a reagent in laboratory experiments. 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used to study the activity of enzymes such as cytochrome P450 and glutathione S-transferase, as well as to study the role of protein-protein interactions in various biological processes.

Mechanism of Action

3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% acts as a substrate for various enzymes, including cytochrome P450 and glutathione S-transferase. It is also known to interact with various proteins, including those involved in the regulation of gene expression, signal transduction, and cell-cell communication.
Biochemical and Physiological Effects
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and glutathione S-transferase enzymes, as well as to modulate the expression of various genes involved in the regulation of cell-cell communication, signal transduction, and other biological processes. In addition, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable under standard laboratory conditions and is soluble in both organic and aqueous solvents. However, it is important to note that 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is a potent inhibitor of cytochrome P450 and glutathione S-transferase enzymes, so care must be taken to ensure that the concentration of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% used in experiments is not too high.

Future Directions

The potential future directions for the use of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in scientific research include further studies of its effects on enzyme kinetics and protein-protein interactions, as well as studies of its effects on gene expression, signal transduction, and other biological processes. In addition, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used as a tool to study the effects of environmental pollutants on various biological systems, as well as its potential use as a therapeutic agent. Finally, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used as a tool to study the effects of drug metabolism on various biological systems.

Synthesis Methods

3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a number of methods, including the Mitsunobu reaction and the Wittig reaction. The Mitsunobu reaction involves the reaction of 3,4-difluorophenyl nitrobenzoic acid with a base and an alcohol. The Wittig reaction involves the reaction of 3,4-difluorophenyl nitrobenzoic acid with a phosphonium salt and a base. Both methods produce 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% as a white solid, with a purity of 95%.

properties

IUPAC Name

3-(3,4-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPYUCIGUFAABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689623
Record name 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-27-9
Record name 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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